molecular formula C5H2BrF3N2S B2996283 5-Bromo-2-((trifluoromethyl)thio)pyrimidine CAS No. 2091632-09-4

5-Bromo-2-((trifluoromethyl)thio)pyrimidine

Cat. No.: B2996283
CAS No.: 2091632-09-4
M. Wt: 259.04
InChI Key: HRSLSXKSIRFEIP-UHFFFAOYSA-N
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Description

5-Bromo-2-((trifluoromethyl)thio)pyrimidine: is an organic compound that belongs to the class of pyrimidines It is characterized by the presence of a bromine atom at the 5-position and a trifluoromethylthio group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-((trifluoromethyl)thio)pyrimidine typically involves the introduction of the bromine and trifluoromethylthio groups onto the pyrimidine ring. One common method involves the bromination of a pyrimidine precursor followed by the introduction of the trifluoromethylthio group through a nucleophilic substitution reaction. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide, and a base, such as potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-((trifluoromethyl)thio)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and bases like potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

Chemistry: 5-Bromo-2-((trifluoromethyl)thio)pyrimidine is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the effects of trifluoromethylthio groups on biological activity. It serves as a model compound in the design of new drugs and bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique chemical properties may contribute to the design of drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((trifluoromethyl)thio)pyrimidine involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with enzymes, receptors, or other proteins to exert its effects. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    5-Bromo-2-(trifluoromethyl)pyrimidine: Similar structure but lacks the thio group, resulting in different reactivity and applications.

    2-Bromo-5-(trifluoromethyl)pyridine: A pyridine analog with similar functional groups but different electronic properties due to the pyridine ring.

    5-Bromo-2-(trifluoromethylthio)benzene: A benzene analog with similar functional groups but different steric and electronic effects.

Uniqueness: 5-Bromo-2-((trifluoromethyl)thio)pyrimidine is unique due to the presence of both bromine and trifluoromethylthio groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-(trifluoromethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2S/c6-3-1-10-4(11-2-3)12-5(7,8)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSLSXKSIRFEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)SC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091632-09-4
Record name 5-bromo-2-[(trifluoromethyl)sulfanyl]pyrimidine
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